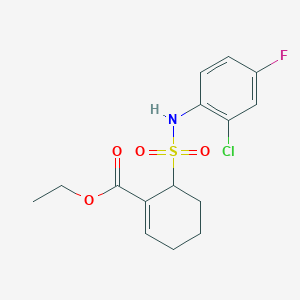

ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate

Descripción general

Descripción

It is primarily recognized for its role as a selective inhibitor of Toll-like receptor 4 (TLR4)-mediated cytokine production through the suppression of intracellular signaling . This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases.

Mecanismo De Acción

Target of Action

The primary target of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the production of proinflammatory mediators .

Mode of Action

TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

Upon LPS stimulation, TLR4 triggers a cascade of intracellular signaling events, leading to the activation of mitogen-activated protein kinases and the production of proinflammatory cytokines . TAK-242 inhibits the phosphorylation of these kinases, thereby suppressing the production of cytokines such as NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 .

Result of Action

TAK-242 effectively suppresses the production of multiple cytokines, including NO, TNF-α, and IL-6, in both mouse and human cells . This suppression occurs in a concentration-dependent manner, with 50% inhibitory concentrations (IC50) ranging from 1.1 to 33 nM .

Métodos De Preparación

The synthesis of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate involves several steps. One method includes the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . Another approach involves the use of optically active cyclohexene derivatives, which are synthesized through efficient synthetic methods . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Análisis De Reacciones Químicas

Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the sulfonamide group, to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the inhibition of TLR4 signaling pathways.

Biology: The compound is employed in research involving cytokine production and inflammatory responses.

Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical applications.

Comparación Con Compuestos Similares

Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate is unique due to its selective inhibition of TLR4 signaling. Similar compounds include other cyclohexene derivatives that also inhibit cytokine production, such as:

Alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate: These compounds exhibit similar inhibitory activities against nitric oxide and cytokine production.

Resatorvid: Another TLR4 inhibitor with comparable mechanisms of action.

These compounds share structural similarities but differ in their specific substituents and inhibitory potencies.

Actividad Biológica

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline is a compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Molecular Structure

- Chemical Formula : C13H7ClF3N3S

- Molecular Weight : 329.73 g/mol

- CAS Number : 241132-43-4

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

The compound is primarily investigated for its interaction with the serotonin receptor system, particularly the 5-HT6 receptor. Studies indicate that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit agonistic activity towards this receptor, which is implicated in various neuropsychiatric disorders.

Pharmacological Effects

- Serotonin Receptor Agonism : Research has shown that compounds similar to N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline can act as potent agonists for the 5-HT6 receptor. For instance, one study reported a Ki value of 2 nM and an EC50 of 6.5 nM for related compounds, indicating high affinity and potency .

- Cognitive Enhancement : The activation of the 5-HT6 receptor has been linked to cognitive enhancement and potential therapeutic effects in conditions like Alzheimer's disease. This connection suggests that N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline may offer benefits in treating cognitive deficits .

- GABA Modulation : Some studies have indicated that these compounds can increase GABA levels in the rat frontal cortex, which may contribute to anxiolytic effects .

Toxicity and Safety Profile

While specific toxicity data for N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline is limited, the safety profiles of structurally related compounds have been assessed in various preclinical studies. It is crucial to conduct thorough toxicity assessments before clinical applications.

Study on Cognitive Effects

A notable study explored the cognitive effects of a related compound acting on the 5-HT6 receptor. The results demonstrated significant improvements in memory retention and learning in animal models subjected to behavioral tests designed to assess cognitive function .

Clinical Relevance

The implications of these findings suggest that N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline could serve as a lead compound for developing new treatments targeting cognitive impairments associated with neurodegenerative diseases.

Propiedades

IUPAC Name |

ethyl 6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.